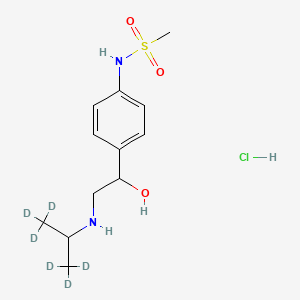

Sotalol-d6 Hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N-[4-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDRYROWYFWGSY-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Isotopic Purity of Sotalol-d6 Hydrochloride

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and analytical characterization of Sotalol-d6 Hydrochloride. It moves beyond a simple recitation of methods to explore the underlying scientific principles, the rationale behind procedural choices, and the self-validating systems required for robust isotopic analysis.

Introduction: The Significance of Sotalol and its Deuterated Analog

Sotalol is a unique pharmaceutical agent possessing both non-selective β-adrenergic receptor blocking (Vaughan-Williams Class II) and potassium channel-blocking (Vaughan-Williams Class III) properties.[1][2][3] This dual mechanism of action makes it effective in the treatment of various cardiac arrhythmias, including hemodynamically stable ventricular tachycardia and the maintenance of sinus rhythm in patients with atrial fibrillation.[2][4] First synthesized in 1960, its antiarrhythmic properties became widely recognized in the 1980s.[1]

The strategic replacement of hydrogen atoms with their stable isotope, deuterium (²H or D), yields deuterated compounds like Sotalol-d6. These labeled molecules are chemically identical to their parent drug but possess a greater mass. This mass difference makes Sotalol-d6 an invaluable tool in modern analytical and clinical research. Its primary application is as an internal standard for the highly sensitive and accurate quantification of Sotalol in biological matrices using mass spectrometry (MS) techniques such as LC-MS.[5][6][7] The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical chemistry, correcting for variations in sample preparation and instrument response.

The clinical utility and regulatory acceptance of a deuterated compound are contingent upon its chemical and, critically, its isotopic purity. The presence of incompletely deuterated molecules (isotopologues) or undesired deuterium substitutions can compromise the accuracy of quantitative assays.[8][9] Therefore, a rigorous and multi-faceted analytical approach is not just recommended but essential for validating the synthesis of Sotalol-d6 Hydrochloride.

Strategic Synthesis of Sotalol-d6 Hydrochloride

The synthesis of Sotalol-d6 requires the specific introduction of six deuterium atoms onto the isopropyl group of the molecule. The most efficient strategy involves constructing the molecule from a pre-labeled, commercially available building block, namely acetone-d6, which serves as the source of the deuterated isopropyl moiety.

Retrosynthetic Analysis & Rationale

A logical retrosynthetic disconnection of Sotalol points to two key precursors: an electrophilic aromatic backbone and a nucleophilic deuterated amine. The target molecule, (RS)-N-{4-[1-hydroxy-2-(propan-2-yl-d6-amino)ethyl]phenyl}methanesulfonamide , can be synthesized by the nucleophilic addition of isopropyl-d6-amine to an epoxide or halohydrin intermediate derived from 4'-(chloroacetyl)methanesulfonanilide .[10] This approach isolates the isotopic labeling step to the synthesis of the amine, which can be prepared with high isotopic enrichment.

Synthetic Workflow

The overall synthetic pathway is a multi-step process that prioritizes efficiency and control over the final product's purity.

Caption: Synthetic workflow for Sotalol-d6 Hydrochloride.

Experimental Protocol: Synthesis

Step 1: Preparation of Isopropyl-d6-amine

-

To a solution of acetone-d6 (1.0 eq) and ammonium acetate (3.0 eq) in methanol at 0 °C, add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of concentrated HCl until the solution is acidic (pH < 2).

-

Remove the solvent under reduced pressure.

-

Basify the residue with aqueous NaOH (6M) to pH > 12 and extract the product with diethyl ether (3x).

-

Dry the combined organic layers over anhydrous MgSO4, filter, and carefully remove the solvent by distillation to yield isopropyl-d6-amine. Causality: This standard reductive amination is a reliable method for converting a ketone to an amine. Using a deuterated ketone ensures the deuterium labels are incorporated early and with high efficiency.

Step 2: Synthesis of (R,S)-4'-(2-chloro-1-hydroxyethyl)methanesulfonanilide

-

Dissolve 4'-(chloroacetyl)methanesulfonanilide (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.[10]

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH4) (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 2 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by adding acetone, followed by water.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated in vacuo to yield the chlorohydrin intermediate. Causality: The reduction of the ketone to a secondary alcohol is a critical step. NaBH4 is a mild and selective reducing agent suitable for this transformation without affecting other functional groups.

Step 3: Synthesis of Sotalol-d6 Free Base

-

Combine the chlorohydrin intermediate from Step 2 (1.0 eq) with isopropyl-d6-amine (3.0 eq) in a sealed pressure vessel.

-

Heat the mixture to 80-90 °C for 16-24 hours.[10]

-

Cool the vessel to room temperature, and remove the excess amine under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous Na2SO4 and concentrate. Purify the crude product by silica gel chromatography to obtain Sotalol-d6 as a free base. Causality: The nucleophilic substitution of the chloride by the deuterated amine forms the core structure of Sotalol-d6. Using an excess of the amine drives the reaction to completion.

Step 4: Formation of Sotalol-d6 Hydrochloride

-

Dissolve the purified Sotalol-d6 free base in isopropanol (IPA).

-

Add a solution of HCl in IPA (e.g., 3.9 N) dropwise with stirring until precipitation is complete.[10]

-

Filter the resulting solid, wash with cold IPA, and dry under vacuum to yield Sotalol-d6 Hydrochloride as a white solid. Causality: Conversion to the hydrochloride salt improves the compound's stability and water solubility, which is standard for pharmaceutical preparations.[11]

Verification of Isotopic Purity: A Multi-Technique Approach

Determining the purity of a deuterated compound is a multi-faceted task. It requires not only confirming chemical purity (the absence of contaminants) but also quantifying isotopic purity.[12] Isotopic purity itself has two key metrics:

-

Isotopic Enrichment: The percentage of deuterium at a specific labeled position.

-

Species Abundance: The percentage of the total population of molecules that have a specific isotopic composition (e.g., d6, d5, d4, etc.).[12]

A combination of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy is required for a comprehensive and self-validating characterization.[13][14]

Sources

- 1. Sotalol - Wikipedia [en.wikipedia.org]

- 2. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Expanding clinical role of unique class III antiarrhythmic effects of sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sotalol: Current Status and Expanding Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Sotalol-d6 (hydrochloride) | CAS 1246820-85-8 | Cayman Chemical | Biomol.com [biomol.com]

- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN109419779B - Sotalol hydrochloride preparation - Google Patents [patents.google.com]

- 12. isotope.com [isotope.com]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. resolvemass.ca [resolvemass.ca]

Sotalol-d6 Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Role of Deuterated Standards in Pharmaceutical Analysis

In the landscape of modern pharmaceutical research and development, the use of stable isotope-labeled internal standards is not merely a best practice but a cornerstone of robust bioanalytical method validation. Sotalol, a non-selective β-adrenergic blocker and class III antiarrhythmic agent, is a widely prescribed medication for the management of cardiac arrhythmias.[1][2] Consequently, the accurate quantification of Sotalol in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical studies. Sotalol-d6 Hydrochloride (Sotalol-d6 HCl), a deuterated analog of Sotalol HCl, serves as an ideal internal standard for mass spectrometry-based bioanalysis.[1][3] The six deuterium atoms on the isopropyl group provide a distinct mass shift without significantly altering the physicochemical properties, ensuring co-elution with the parent drug and minimizing ion suppression effects. This guide provides an in-depth exploration of the physical and chemical properties of Sotalol-d6 HCl, offering a critical resource for researchers, scientists, and drug development professionals.

Physicochemical Characterization of Sotalol-d6 HCl

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its effective application. The key properties of Sotalol-d6 HCl are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | N-(4-(1-hydroxy-2-((propan-2-yl-1,1,1,3,3,3-d6)amino)ethyl)phenyl)methanesulfonamide, monohydrochloride | [1] |

| Synonyms | MJ1999-d6, (±)-Sotalol-d6, DL-Sotalol-d6 | [1][4] |

| CAS Number | 1246820-85-8 | [1] |

| Molecular Formula | C₁₂H₁₄D₆N₂O₃S · HCl | [1] |

| Formula Weight | 314.9 g/mol | [1] |

| Appearance | Solid | [4] |

| Purity | ≥99% deuterated forms (d₁-d₆) | [1] |

| Melting Point | Not explicitly available for d6; Sotalol HCl: ~202-204 °C | [5] |

| Solubility | Soluble in DMSO, Methanol, and Water | [4] |

| Storage | -20°C | [6] |

| Stability | ≥ 4 years |

Insight: The high deuteration purity is critical for minimizing isotopic interference in mass spectrometric analysis. The solubility in common laboratory solvents facilitates the preparation of stock and working solutions for analytical assays. The established long-term stability ensures the integrity of the standard over the course of extended research projects.

Spectroscopic and Chromatographic Profile

The structural integrity and purity of Sotalol-d6 HCl are confirmed through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for Sotalol-d6 HCl are proprietary to manufacturers, the expected ¹H NMR spectrum would show the absence of signals corresponding to the six protons of the isopropyl methyl groups, which are present in the spectrum of unlabeled Sotalol. The remaining aromatic and aliphatic protons would exhibit chemical shifts and coupling constants similar to the parent compound. Predicted ¹³C NMR data for Sotalol suggests distinct signals for the aromatic and aliphatic carbons, and in the deuterated analog, the carbons attached to deuterium would exhibit significantly attenuated signals due to the absence of the nuclear Overhauser effect and longer relaxation times.[7][8]

Mass Spectrometry (MS)

In mass spectrometry, Sotalol-d6 HCl exhibits a distinct mass-to-charge ratio (m/z) that is 6 units higher than unlabeled Sotalol. This mass difference is the cornerstone of its use as an internal standard in quantitative LC-MS/MS assays. The fragmentation pattern of Sotalol-d6 would be analogous to that of Sotalol, with the deuterated fragments retaining the mass shift.[9]

Chromatographic Behavior

In reversed-phase high-performance liquid chromatography (RP-HPLC), Sotalol-d6 HCl co-elutes with unlabeled Sotalol due to their nearly identical physicochemical properties. This co-elution is essential for compensating for variations in sample preparation and instrument response.

Experimental Protocols: A Practical Guide

The following section outlines detailed, field-proven methodologies for the handling and analysis of Sotalol-d6 HCl.

Preparation of Stock and Working Solutions

Rationale: Accurate and consistent preparation of standard solutions is the foundation of reliable quantitative analysis. The choice of solvent should ensure complete dissolution and long-term stability.

Protocol:

-

Stock Solution (1 mg/mL):

-

Accurately weigh approximately 1 mg of Sotalol-d6 HCl.

-

Dissolve the weighed standard in 1 mL of methanol or DMSO in a Class A volumetric flask.

-

Sonicate for 5-10 minutes to ensure complete dissolution.

-

Store the stock solution at -20°C in an amber vial to protect from light.

-

-

Working Solutions:

-

Prepare serial dilutions of the stock solution with the appropriate mobile phase or a mixture of water and an organic solvent (e.g., 50:50 methanol:water) to achieve the desired concentrations for the calibration curve and quality control samples.

-

Vortex each working solution thoroughly before use.

-

Quantitative Analysis by LC-MS/MS

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity. The use of a deuterated internal standard like Sotalol-d6 HCl is crucial for correcting for matrix effects and variability in extraction and ionization.[9]

Workflow Diagram:

Caption: Workflow for the quantitative analysis of Sotalol using Sotalol-d6 HCl as an internal standard by LC-MS/MS.

Detailed Protocol:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 10 µL of Sotalol-d6 HCl working solution (as internal standard).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions (Example): [9]

-

LC System: Agilent 1260 HPLC or equivalent.[10]

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm).[9]

-

Mobile Phase: A gradient of 10 mM ammonium formate (containing 0.2% formic acid) in water (A) and acetonitrile (B).[9]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[9]

-

MRM Transitions:

-

Sotalol: m/z 273.2 → 255.1[9]

-

Sotalol-d6: m/z 279.2 → 261.1 (predicted based on Sotalol fragmentation)

-

-

Self-Validating System: The protocol's trustworthiness is enhanced by the inclusion of quality control (QC) samples at low, medium, and high concentrations, which are analyzed alongside the unknown samples. The accuracy and precision of the QC samples must fall within acceptable limits (typically ±15%) for the analytical run to be considered valid.

Synthesis and Impurity Profile

While a detailed, step-by-step synthesis protocol for Sotalol-d6 HCl is not publicly available and is often proprietary, the general approach involves the use of deuterated starting materials. The synthesis of Sotalol typically involves the reaction of 4-acetylmethanesulfonanilide with bromine, followed by reduction and subsequent reaction with isopropylamine. For the deuterated analog, deuterated isopropylamine or a precursor would be used.

Logical Relationship Diagram:

Caption: Logical flow of the synthesis and purification of Sotalol-d6 HCl.

Potential Impurities: Potential impurities in Sotalol-d6 HCl can arise from the starting materials, byproducts of the synthesis, or degradation. Common impurities in Sotalol have been identified and characterized, and similar impurities could be present in the deuterated analog.[10] These can be monitored and controlled through appropriate analytical methods, such as the HPLC method described above.

Conclusion and Future Perspectives

Sotalol-d6 HCl is an indispensable tool for the accurate and precise quantification of Sotalol in various matrices. Its well-defined physicochemical properties, predictable chromatographic behavior, and distinct mass spectrometric signature make it an ideal internal standard. The experimental protocols outlined in this guide provide a robust framework for its effective implementation in a research or drug development setting. As analytical instrumentation continues to advance in sensitivity and resolution, the demand for high-purity, well-characterized stable isotope-labeled standards like Sotalol-d6 HCl will undoubtedly increase, further solidifying its critical role in ensuring the quality and reliability of bioanalytical data.

References

-

MDPI. HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. Available from: [Link]

-

PubMed. A simple and sensitive LC-MS/MS method for the determination of sotalol in rat plasma. Available from: [Link]

- Google Patents. Pharmaceutical composition with sotalol combination and their use in treatment of cardiac ailments.

-

PubChem. Sotalol. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0014632). Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0014632). Available from: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Sotalol | C12H20N2O3S | CID 5253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sotalol-d6 (hydrochloride) | CAS 1246820-85-8 | Cayman Chemical | Biomol.com [biomol.com]

- 5. US6281246B2 - Pharmaceutical composition with sotalol combination and their use in treatment of cardiac ailments - Google Patents [patents.google.com]

- 6. Sotalol-d6 Hydrochloride | LGC Standards [lgcstandards.com]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0014632) [hmdb.ca]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0014632) [hmdb.ca]

- 9. A simple and sensitive LC-MS/MS method for the determination of sotalol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Mechanism of Action of Deuterated Sotalol as an Internal Standard

This guide provides an in-depth exploration of the analytical mechanism and application of deuterated sotalol as an internal standard (IS) in quantitative mass spectrometry. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to achieve the highest levels of accuracy and precision in bioanalytical assays. We will move beyond procedural descriptions to explain the fundamental principles that make stable isotope-labeled internal standards the "gold standard" in the field, in line with regulatory expectations from agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]

Part 1: The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The cornerstone of modern quantitative bioanalysis is the mitigation of variability. During sample processing—from extraction to injection—analyte loss is almost inevitable. Furthermore, complex biological matrices can cause unpredictable ion suppression or enhancement in the mass spectrometer's source, leading to fluctuating signal intensity.[1][3] The use of an internal standard is designed to correct for these variations.

A deuterated internal standard, a type of stable isotope-labeled internal standard (SIL-IS), is the ideal tool for this purpose.[4] Its effectiveness is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[1] The logic is as follows:

-

Spiking: A precisely known quantity of the deuterated internal standard (e.g., sotalol-d6) is added to the sample containing an unknown quantity of the native analyte (sotalol) at the very beginning of the sample preparation process.[1]

-

Physicochemical Mimicry: Because the deuterated standard is chemically almost identical to the analyte, it experiences the exact same physical losses during extraction, evaporation, and reconstitution. It also experiences the same ionization effects in the mass spectrometer source.[1][4]

-

Constant Ratio: Consequently, while the absolute signals of both the analyte and the internal standard may vary between samples, the ratio of their signals remains constant and is directly proportional to the analyte's initial concentration.[5]

-

Mass-Based Differentiation: The mass spectrometer is the key to this technique, as it can easily differentiate between the native analyte and the slightly heavier deuterated standard based on their mass-to-charge (m/z) ratios.[1][6]

This principle ensures that any experimental artifact that reduces the final signal of the analyte will reduce the signal of the internal standard to the same degree, thus nullifying the error.

Caption: Chemical structures of Sotalol and its deuterated analog.

The "mechanism of action" of deuterated sotalol as an internal standard can be understood by examining its behavior at each stage of a typical LC-MS/MS workflow.

Stage 1: Sample Extraction

Whether using protein precipitation, liquid-liquid extraction, or solid-phase extraction, the goal is to remove interferences from the matrix. Because the substitution of hydrogen with deuterium results in a negligible change in polarity, solubility, and pKa, sotalol and deuterated sotalol exhibit virtually identical extraction recoveries. If 15% of the native sotalol is lost during a solid-phase extraction wash step, 15% of the deuterated sotalol will be lost as well, preserving their concentration ratio.

Stage 2: Chromatographic Separation

In liquid chromatography (LC), deuterated sotalol co-elutes with native sotalol. [1]This is a critical feature. Matrix effects are often highly localized and time-dependent as co-eluting matrix components enter the mass spectrometer source. By co-eluting, both the analyte and the internal standard are exposed to the exact same degree of ion suppression or enhancement at the exact same moment, ensuring the most accurate correction.

Caption: Ideal co-elution of analyte and deuterated internal standard.

Stage 3: Mass Spectrometric Detection

This is the only stage where the analyte and internal standard are deliberately treated differently. Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, specific mass transitions are monitored for each compound.

-

Sotalol (Analyte): The instrument isolates the precursor ion (e.g., m/z 273.1) and detects a specific product ion after fragmentation (e.g., m/z 214.1).

-

Deuterated Sotalol (IS): The instrument isolates the heavier precursor ion (e.g., m/z 279.1 for d6) and its corresponding product ion.

The instrument rapidly cycles between these transitions, generating separate chromatograms for the analyte and the internal standard, even though they elute simultaneously. The specificity of MRM ensures that there is no cross-talk or interference between the two signals. [6]

Comparative Performance

The superiority of a deuterated internal standard over a structural analog (e.g., atenolol, which has been used in older HPLC-UV methods for sotalol analysis)[7][8][9][10] is significant, especially in mass spectrometry.

| Parameter | Deuterated Sotalol (SIL-IS) | Structural Analog (e.g., Atenolol) | Causality Behind Performance |

| Chromatography | Co-elutes with analyte [1] | Elutes at a different retention time | Co-elution ensures both compounds experience identical matrix effects at the same time. |

| Extraction Recovery | Identical to analyte | May differ significantly | Near-identical physicochemical properties ensure parallel behavior during all sample prep stages. |

| Ionization Efficiency | Identical to analyte | Different | A structural analog will have a different ionization efficiency, leading to incomplete correction for matrix effects. |

| Regulatory View | Considered the "gold standard" [2][4] | Requires extensive validation to prove suitability | Regulatory bodies recognize that SIL-IS provides the most robust and reliable data. [2] |

Part 3: Experimental Protocol: Quantification of Sotalol in Human Plasma

This protocol describes a self-validating system for the robust quantification of sotalol in plasma, grounded in the principles discussed above.

1. Materials and Reagents

-

Sotalol reference standard

-

Deuterated Sotalol (e.g., Sotalol-d6) internal standard

-

HPLC-grade Acetonitrile, Methanol, and Water

-

Formic Acid (LC-MS grade)

-

Human Plasma (K2-EDTA)

2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of sotalol and sotalol-d6 in methanol.

-

Working Standard Solutions: Serially dilute the sotalol stock solution with 50:50 acetonitrile:water to prepare calibration standards covering the desired analytical range (e.g., 10-5000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the sotalol-d6 stock solution with acetonitrile. This solution will be used as the protein precipitation reagent.

3. Sample Preparation: Protein Precipitation

-

Pipette 50 µL of plasma (for calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the Internal Standard Working Solution (100 ng/mL sotalol-d6 in acetonitrile) to each tube. The IS is added early to ensure it tracks the analyte through the entire process.

-

Vortex vigorously for 30 seconds to precipitate plasma proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant to an autosampler vial or 96-well plate.

-

Add 100 µL of water containing 0.1% formic acid to the supernatant to ensure compatibility with the mobile phase.

-

The sample is now ready for injection.

4. LC-MS/MS Conditions

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization: Electrospray Ionization (ESI), Positive Mode

-

Detection: Multiple Reaction Monitoring (MRM)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Sotalol | 273.1 | 214.1 | 20 |

| Sotalol-d6 | 279.1 | 220.1 | 20 |

5. Data Analysis and Quantification

-

Integrate the peak areas for the sotalol and sotalol-d6 MRM transitions.

-

Calculate the Peak Area Ratio (PAR) for each sample: PAR = Sotalol Peak Area / Sotalol-d6 Peak Area.

-

Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

-

Apply a weighted (1/x²) linear regression to the calibration curve.

-

Determine the concentration of sotalol in unknown samples by interpolating their PAR from the regression line.

Part 4: Trustworthiness and Regulatory Considerations

While deuterated internal standards are superior, their use requires careful consideration to ensure data integrity, as mandated by regulatory guidelines from bodies like the FDA. [11][12][13][14]

-

Isotopic Purity: The deuterated standard must be assessed for the presence of any unlabeled analyte. Significant amounts of unlabeled sotalol in the sotalol-d6 standard would lead to an artificially high baseline and inaccurate quantification at the lower limits.

-

Stability of Deuterium Labels: The deuterium atoms must be placed in non-exchangeable positions on the molecule. [1][15]Placing them on the isopropyl group, as in sotalol-d6, is a stable position. Placing them on an amine or hydroxyl group would lead to rapid D-H exchange with the solvent, compromising the integrity of the standard. [15]* Lifecycle Management: Analytical methods should be monitored over the product lifecycle. Any significant changes in methodology may require revalidation to ensure the internal standard continues to perform appropriately. [12] By adhering to these principles, the use of deuterated sotalol as an internal standard creates a self-validating system that produces highly reliable and defensible data, meeting the stringent requirements of both the scientific community and regulatory authorities.

References

- A Technical Guide to Deuterated Internal Standards for Mass Spectrometry. Benchchem.

- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. Benchchem.

- Adhering to Regulatory Agency Guidelines for Deuterated Internal Standards: A Compar

-

The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL. [Link]

-

Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation. PubMed. [Link]

-

Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

-

Analysis of Opioids Using Isotope Dilution With GC/MS/MS. American Laboratory. [Link]

-

Validation of Analytical Methods. Lab Manager Magazine. [Link]

-

Determination of sotalol in human cardiac tissue by high-performance liquid chromatography. PubMed. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]

-

FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. [Link]

-

Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

-

Simplified procedure for the determination of sotalol in plasma by high-performance liquid chromatography. PubMed. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. [Link]

-

Electrophysiologic properties of sotalol and d-sotalol. A current view. PubMed. [Link]

-

Dextrorotatory isomer of sotalol: electrophysiologic effects and interaction with verapamil. PubMed. [Link]

-

High-performance liquid chromatographic determination of sotalol in plasma. I. Application to the disposition of sotalol enantiomers in humans. PubMed. [Link]

-

Pharmacokinetic and pharmacodynamic profiles of d-sotalol and d,l-sotalol. PubMed. [Link]

-

Enantioselective Analysis of Sotalol in Plasma by Reversed-Phase High-Performance Liquid Chromatography Using Diastereomeric Derivatives. PubMed. [Link]

-

Stereospecific high-performance liquid chromatographic assay of sotalol in plasma. PubMed. [Link]

-

Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. americanlaboratory.com [americanlaboratory.com]

- 7. Determination of sotalol in human cardiac tissue by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-performance liquid chromatographic determination of sotalol in plasma. I. Application to the disposition of sotalol enantiomers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enantioselective analysis of sotalol in plasma by reversed-phase high-performance liquid chromatography using diastereomeric derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereospecific high-performance liquid chromatographic assay of sotalol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. Validation of Analytical Methods | Lab Manager [labmanager.com]

- 13. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]

- 14. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Stability and Storage of Sotalol-d6 Hydrochloride

This guide provides an in-depth analysis of the critical parameters governing the stability and optimal storage of Sotalol-d6 Hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the long-term integrity of this essential stable isotope-labeled compound.

Introduction: The Critical Role of Sotalol-d6 Hydrochloride in Research

Sotalol-d6 Hydrochloride is the deuterated analog of Sotalol Hydrochloride, a non-selective beta-adrenergic receptor antagonist and a class III antiarrhythmic agent.[1][2] The incorporation of six deuterium atoms on the isopropyl group creates a stable, heavier isotopologue, making it an indispensable internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS).[1][3] Its structural similarity to the parent drug ensures that it co-elutes and ionizes similarly, allowing for precise correction of analytical variability during sample preparation and analysis.[4] The accuracy of pharmacokinetic, metabolic, and therapeutic drug monitoring studies hinges on the chemical purity and isotopic stability of Sotalol-d6 Hydrochloride. Therefore, a comprehensive understanding of its stability and the implementation of rigorous storage protocols are paramount.

Physicochemical Properties of Sotalol-d6 Hydrochloride

A foundational understanding of the compound's properties is essential for designing appropriate storage and handling protocols.

| Property | Value | Source(s) |

| Chemical Name | N-[4-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride | [5][6] |

| Synonyms | (±)-Sotalol-d6 HCl, DL-Sotalol-d6 HCl, MJ1999-d6 | [1][3] |

| CAS Number | 1246820-85-8 | [5][7] |

| Molecular Formula | C₁₂H₁₄D₆N₂O₃S · HCl | [3][5] |

| Molecular Weight | 314.86 g/mol | [5][6] |

| Appearance | White to off-white solid | [8] |

| Purity | Typically >95% (HPLC), >99% deuterated forms | [1][5] |

| Solubility | Soluble in DMSO, Methanol, and Water | [1][8] |

Core Principles of Stability and Storage

The primary objective in storing Sotalol-d6 Hydrochloride, as with any stable isotope-labeled (SIL) compound, is to preserve both its chemical structure and its isotopic enrichment.[9] Two main processes can compromise the integrity of the compound: chemical degradation and isotopic exchange.

Chemical Degradation

This involves the breakdown of the Sotalol molecule itself. Key environmental factors that accelerate chemical degradation include:

-

Temperature: Higher temperatures increase the rate of chemical reactions, potentially leading to the formation of impurities.[9]

-

Light: Photosensitive compounds can degrade upon exposure to UV or visible light.[9] While Sotalol is not extremely light-sensitive, protection from light is a standard best practice.

-

Moisture: As a hydrochloride salt, the compound can be hygroscopic. Absorbed moisture can promote hydrolysis or other degradation pathways.

-

Oxygen: Oxidative degradation can occur, particularly for molecules with susceptible functional groups.

Isotopic Exchange (D/H Exchange)

This is a critical concern for deuterated compounds. It involves the replacement of deuterium atoms with hydrogen atoms from the environment (e.g., from atmospheric moisture or protic solvents).[10] While the C-D bonds in Sotalol-d6 are generally stable, prolonged exposure to certain conditions (e.g., high humidity, acidic or basic environments) could potentially facilitate this exchange, thereby compromising the isotopic purity of the standard.

Recommended Storage and Handling Protocols

Based on manufacturer specifications and established best practices for stable isotope-labeled compounds, the following protocols are recommended to ensure the long-term stability of Sotalol-d6 Hydrochloride.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | -20°C | Minimizes chemical degradation and preserves long-term stability. This is the consensus recommendation from multiple suppliers. | [3][5][8][11] |

| Atmosphere | Store in a tightly sealed container. For utmost stability, consider storage under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents exposure to moisture and atmospheric oxygen, mitigating risks of hydrolysis, oxidation, and D/H exchange. | [9] |

| Light Exposure | Store in the dark (e.g., in an amber vial or inside a light-proof secondary container). | Protects against potential photodegradation. | [9] |

| Container | Use high-quality, inert containers (e.g., amber glass vials with PTFE-lined caps). | Prevents leaching of impurities from the container and provides a barrier against light and moisture. | [9] |

With these conditions, Sotalol-d6 Hydrochloride has a demonstrated stability of at least four years.[3]

Handling Workflow

The following diagram outlines the recommended workflow for handling solid Sotalol-d6 Hydrochloride upon receipt and during preparation of stock solutions.

Caption: Recommended workflow for handling solid Sotalol-d6 Hydrochloride.

Step-by-Step Protocol for Preparing Stock Solutions

-

Equilibration: Before opening, remove the vial of Sotalol-d6 Hydrochloride from the -20°C freezer and place it in a desiccator at room temperature. Allow it to equilibrate for at least 30-60 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could compromise its integrity.[9]

-

Weighing: Perform weighing in a controlled environment with low humidity if possible. Handle the solid material quickly to minimize exposure to the atmosphere.

-

Solvent Selection: Dissolve the compound in a high-purity, anhydrous solvent appropriate for the analytical method (e.g., methanol, DMSO, water).[1] Using anhydrous solvents minimizes the risk of introducing water that could facilitate D/H exchange over time.

-

Storage of Solutions: Store stock solutions in amber glass vials with PTFE-lined caps at -20°C or, for enhanced stability, at -80°C.[12] While studies on liquid formulations of non-deuterated sotalol show stability for several weeks at refrigerated and room temperatures, freezing is the standard for long-term preservation of analytical standards.[13][14]

-

Working Solutions: Prepare working solutions by diluting the stock solution as needed. Avoid repeated freeze-thaw cycles of the main stock solution by preparing smaller aliquots for daily use.

Understanding Degradation Pathways and Stability-Indicating Methods

While Sotalol is a relatively stable molecule, forced degradation studies have identified its potential vulnerabilities. It is generally stable under thermal and photolytic stress but shows degradation under strong acidic and oxidative conditions (e.g., 30% H₂O₂).[15][16] The primary degradation products are often related to modifications of the side chain or the methanesulfonamide group.[17]

A self-validating stability program relies on analytical methods that can distinguish the intact compound from any potential degradants.

Experimental Workflow for Stability Assessment

Caption: Workflow for a formal stability assessment study.

A robust, stability-indicating HPLC method is essential for monitoring the purity of Sotalol-d6 Hydrochloride over time.[9] Such a method must be capable of separating the main peak from all potential process-related impurities and degradation products.

Conclusion

The chemical and isotopic integrity of Sotalol-d6 Hydrochloride is fundamental to its function as an internal standard in high-sensitivity analytical applications. Adherence to the storage and handling protocols outlined in this guide is critical for mitigating the risks of chemical degradation and isotopic exchange. The core directive is unambiguous: store Sotalol-d6 Hydrochloride as a solid at -20°C in a tightly sealed, light-resistant container. By implementing these scientifically grounded practices, researchers can ensure the long-term reliability of their analytical results and contribute to the overall trustworthiness of their scientific findings.

References

-

A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds. BenchChem.

-

How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc.

-

Sotalol-d6 Hydrochloride. LGC Standards.

-

MSDS - Sotalol D6 Hydrochloride. KM Pharma Solution Private Limited.

-

How To Properly Store Your Radiolabeled Compounds. Moravek.

-

SOTALOL HYDROCHLORHIDE Safety Data Sheet. Moehs Ibérica.

-

Sotalol hydrochloride-MSDS. BioCrick.

-

Sotalol D6 HCl | 1246820-85-8. ChemicalBook.

-

Sotalol-d6 (hydrochloride) | CAS 1246820-85-8. Cayman Chemical.

-

Sotalol hydrochloride - SAFETY DATA SHEET. Thermo Fisher Scientific.

-

Sotalol-d6 (hydrochloride) Product Information. Cayman Chemical.

-

Sotalol-d6 Hydrochloride. PubChem.

-

Managing Storage of Radiolabeled Compounds. National Institutes of Health.

-

Sotalol (hydrochloride) Safety Data Sheet. Cayman Chemical.

-

Safety data sheet - Sotalol hydrochloride. British Pharmacopoeia.

-

Stability of sotalol hydrochloride in extemporaneously prepared oral suspension formulations. PubMed.

-

Stability of sotalol in two liquid formulations at two temperatures. PubMed.

-

Sotalol (hydrochloride) SAFETY DATA SHEET. Amazon S3.

-

Stability of Sotalol Hydrochloride in Extemporaneously Prepared Oral Suspension Formulations. Request PDF. ResearchGate.

-

Flavor Compounds Identification and Reporting. MDPI.

-

Stability of Sotalol in Two Liquid Formulations at Two Temperatures. ResearchGate.

-

The Fate of Sotalol in Aqueous Chlorination: Kinetics, Mechanisms and Ecotoxicity Assessment. PubMed.

-

Pharmacology, pharmacodynamics and pharmacokinetics of sotalol. PubMed.

-

HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. MDPI.

-

Sotalol-D6 | CAS 1246912-17-3. Veeprho.

Sources

- 1. Sotalol-d6 (hydrochloride) | CAS 1246820-85-8 | Cayman Chemical | Biomol.com [biomol.com]

- 2. Pharmacology, pharmacodynamics and pharmacokinetics of sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. veeprho.com [veeprho.com]

- 5. Sotalol-d6 Hydrochloride | LGC Standards [lgcstandards.com]

- 6. Sotalol-d6 Hydrochloride | C12H21ClN2O3S | CID 57369408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. kmpharma.in [kmpharma.in]

- 8. Sotalol D6 HCl | 1246820-85-8 [amp.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Flavor Compounds Identification and Reporting [mdpi.com]

- 11. biocrick.com [biocrick.com]

- 12. moravek.com [moravek.com]

- 13. Stability of sotalol hydrochloride in extemporaneously prepared oral suspension formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stability of sotalol in two liquid formulations at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility of Sotalol-d6 Hydrochloride

This guide provides a comprehensive technical overview of the solubility characteristics of Sotalol-d6 Hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound's behavior in various solvent systems. This document delves into the physicochemical principles governing solubility, presents available solubility data, and offers a robust experimental protocol for its determination.

Introduction: The Significance of Sotalol-d6 Hydrochloride and its Solubility

Sotalol is a non-selective beta-adrenergic receptor antagonist and a class III antiarrhythmic agent.[1] The deuterated isotopologue, Sotalol-d6 Hydrochloride, serves as an invaluable internal standard for the quantification of sotalol in biological matrices via mass spectrometry-based assays.[1] Understanding the solubility of Sotalol-d6 Hydrochloride is paramount for the preparation of stock solutions, formulation development, and ensuring the accuracy and reproducibility of experimental results. Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will explore the solubility of Sotalol-d6 Hydrochloride, providing both qualitative and quantitative data where available. It will also address the nuanced, yet generally minimal, impact of deuterium substitution on the compound's solubility profile.

Physicochemical Properties Influencing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. For Sotalol-d6 Hydrochloride, the key determinants are its pKa and lipophilicity (logP).

Molecular Formula: C₁₂H₁₄D₆N₂O₃S · HCl[1] Molecular Weight: 314.86 g/mol [2][3]

The structure of Sotalol contains both hydrophilic (e.g., hydroxyl, sulfonamide, and secondary amine groups) and lipophilic (e.g., the phenyl ring) moieties, rendering it amphiphilic. The hydrochloride salt form significantly enhances its aqueous solubility.

-

pKa: The parent compound, Sotalol, has a basic pKa of 9.76.[4] This indicates that the secondary amine is protonated at physiological pH, a characteristic that contributes to its aqueous solubility.

-

logP: The logarithm of the octanol/water partition coefficient (logP) for Sotalol is 1.1.[4] This value suggests a relatively balanced hydrophilic-lipophilic nature.

The Impact of Deuteration on Solubility

The substitution of hydrogen with deuterium in Sotalol-d6 Hydrochloride is not expected to significantly alter its equilibrium solubility. While the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, these differences primarily manifest as kinetic isotope effects that can influence metabolic stability.[5][6] For thermodynamic properties like solubility, the changes are generally negligible as the overall molecular size, shape, and polarity remain largely unchanged.[6] Therefore, for practical purposes in solution chemistry, the solubility data for Sotalol Hydrochloride can serve as a reliable proxy for Sotalol-d6 Hydrochloride.

Solubility Profile of Sotalol-d6 Hydrochloride

The following table summarizes the known solubility of Sotalol-d6 Hydrochloride and its non-deuterated counterpart, Sotalol Hydrochloride, in various common laboratory solvents. It is crucial to note that "soluble" is a qualitative term, and for precise experimental work, determining the quantitative solubility is recommended.

| Solvent | Sotalol-d6 Hydrochloride | Sotalol Hydrochloride |

| Water | Soluble[1][7] | Soluble to 50 mM |

| DMSO | Soluble[1][7] | ~20 mg/mL |

| Methanol | Soluble[1][7] | Data not readily available |

| Ethanol | Data not readily available | Insoluble |

| Dimethyl Formamide (DMF) | Data not readily available | ~20 mg/mL |

| PBS (pH 7.2) | Data not readily available | ~10 mg/mL |

Note: The molecular weight of Sotalol Hydrochloride is 308.82 g/mol .

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[8][9] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Rationale for the Shake-Flask Method

The shake-flask method is favored for its reliability and direct measurement of thermodynamic solubility. By introducing an excess of the solid compound to the solvent, the system is allowed to reach a state of equilibrium where the rate of dissolution equals the rate of precipitation. This provides a definitive value for the maximum concentration of the solute that can be dissolved in the solvent under specific conditions of temperature and pressure.

Step-by-Step Experimental Protocol

Materials:

-

Sotalol-d6 Hydrochloride (solid)

-

Selected solvents (e.g., deionized water, DMSO, methanol, ethanol)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Accurately weigh an excess amount of Sotalol-d6 Hydrochloride into a series of vials. The excess should be sufficient to ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials at a high speed to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the collected supernatant through a 0.22 µm syringe filter.

-

Quantification:

-

Prepare a series of standard solutions of Sotalol-d6 Hydrochloride of known concentrations in the same solvent.

-

Analyze both the filtered supernatant (the saturated solution) and the standard solutions using a validated HPLC or UV-Vis spectrophotometric method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of Sotalol-d6 Hydrochloride in the saturated solution by interpolating its response on the calibration curve.

-

Self-Validating System

This protocol incorporates self-validating steps to ensure trustworthiness. The use of an excess of solid material provides a visual confirmation that saturation has been achieved. The extended equilibration time and subsequent centrifugation and filtration steps are designed to guarantee that only the dissolved compound is being quantified. The generation of a standard curve for quantification ensures the accuracy of the concentration measurement.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes described in this guide.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

This technical guide has provided a detailed examination of the solubility of Sotalol-d6 Hydrochloride. While qualitative data indicates its solubility in common polar solvents, quantitative determination via a robust method like the shake-flask protocol is essential for precise scientific applications. The physicochemical properties of the parent compound, Sotalol, offer valuable insights into its solubility behavior, and the impact of deuteration on this thermodynamic property is considered minimal. The provided experimental protocol offers a reliable framework for researchers to determine the precise solubility of Sotalol-d6 Hydrochloride in their specific solvent systems, thereby ensuring the integrity and accuracy of their research and development endeavors.

References

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

PubChem. Sotalol. [Link]

-

Bioscientia. Deuterated Drugs. [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

Wikipedia. Deuterated drug. [Link]

-

R&D Systems. Sotalol hydrochloride | Non-selective Adrenergic beta Receptor Antagonists. [Link]

-

Deranged Physiology. Sotalol. [Link]

-

Salamandra. Regulatory Considerations for Deuterated Products. [Link]

-

Reddit. Why are Deuterated Functional Groups included in Some Drugs? [Link]

-

PubChem. Sotalol-d6 Hydrochloride. [Link]

-

U.S. Food and Drug Administration. 205108Orig1s000. [Link]

Sources

- 1. Sotalol-d6 (hydrochloride) | CAS 1246820-85-8 | Cayman Chemical | Biomol.com [biomol.com]

- 2. Sotalol-d6 Hydrochloride | C12H21ClN2O3S | CID 57369408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sotalol-d6 Hydrochloride | LGC Standards [lgcstandards.com]

- 4. Sotalol | C12H20N2O3S | CID 5253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bioscientia.de [bioscientia.de]

- 6. Deuterated drug - Wikipedia [en.wikipedia.org]

- 7. Sotalol D6 HCl | 1246820-85-8 [amp.chemicalbook.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. bioassaysys.com [bioassaysys.com]

Decoding the Deuterated Standard: A Deep Dive into the Certificate of Analysis for Sotalol-d6 Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, particularly in pharmacokinetic and bioanalytical studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. Sotalol-d6 Hydrochloride, a deuterated analog of the antiarrhythmic agent Sotalol, serves as a critical tool in such analyses. The Certificate of Analysis (CoA) for this compound is not merely a document of quality control; it is a comprehensive scientific report that warrants a thorough understanding. This guide will provide an in-depth interpretation of a typical CoA for Sotalol-d6 Hydrochloride, elucidating the scientific principles behind the analytical data and empowering researchers to critically evaluate and effectively utilize this essential reference material.

The Anatomy of a Certificate of Analysis: More Than Just Numbers

A Certificate of Analysis is a formal document that attests to a product's compliance with its specifications and serves as a batch-level quality control tool.[1][2] For a deuterated standard like Sotalol-d6 Hydrochloride, the CoA provides a detailed account of its identity, purity, and isotopic enrichment, all of which are crucial for its intended use as an internal standard in mass spectrometry-based assays.[3][4][5]

A typical CoA is structured to provide a clear and concise summary of the analytical testing performed on a specific batch of the material.[2][6][7][8] Key sections of a CoA for Sotalol-d6 Hydrochloride will be dissected in the following pages, with a focus on not just what was measured, but why it matters.

Section 1: Identification and Characterization

This initial section of the CoA establishes the fundamental identity of the compound. It confirms that the material is indeed Sotalol-d6 Hydrochloride and provides key chemical information.

| Parameter | Typical Specification | Analytical Technique(s) | Significance for the Researcher |

| Appearance | White to Off-White Solid | Visual Inspection | A preliminary check for any obvious signs of degradation or contamination. |

| Molecular Formula | C₁₂H₁₄D₆N₂O₃S·HCl | Not Applicable | Confirms the elemental composition, including the presence of six deuterium atoms. |

| Molecular Weight | ~344.9 g/mol | Mass Spectrometry (MS) | Verifies the molecular mass, accounting for the deuterium incorporation. |

| Structure Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR, MS | Provides unequivocal evidence of the correct chemical structure and the location of the deuterium labels. |

The Power of Spectroscopy in Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the structural confirmation of organic molecules.[9] For Sotalol-d6 Hydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR are employed.

-

¹H NMR (Proton NMR): This technique provides information about the number and types of hydrogen atoms in a molecule. In the case of Sotalol-d6, the ¹H NMR spectrum is expected to show a reduction or complete absence of signals corresponding to the protons that have been replaced by deuterium.[10][11] This provides direct evidence of successful deuteration at specific sites.[10]

-

²H NMR (Deuterium NMR): While less common on a standard CoA, ²H NMR can be used to directly detect the deuterium nuclei, offering unambiguous confirmation of deuteration.[10][12]

-

¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of Sotalol-d6 should be consistent with the structure of Sotalol, with minor shifts possible due to the isotopic substitution.

Mass Spectrometry (MS): MS is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[13] For Sotalol-d6 Hydrochloride, MS confirms the molecular weight, which will be higher than that of unlabeled Sotalol due to the presence of six deuterium atoms. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.[14][15][16]

Section 2: Purity Assessment

The purity of an internal standard is a critical parameter that directly impacts the accuracy of quantitative analyses.[17] Impurities can interfere with the measurement of the analyte of interest, leading to erroneous results. The CoA will detail the chemical and isotopic purity of the Sotalol-d6 Hydrochloride.

| Parameter | Typical Specification | Analytical Technique(s) | Significance for the Researcher |

| Chemical Purity | ≥98% | HPLC, UPLC | Quantifies the percentage of the desired compound, excluding any chemical impurities. |

| Isotopic Purity | ≥99 atom % D | Mass Spectrometry (MS) | Determines the percentage of molecules that are fully deuterated (d6) versus those with fewer deuterium atoms (d0-d5). |

| Water Content | ≤1.0% | Karl Fischer Titration | Water can affect the accurate weighing of the standard and may promote degradation. |

| Residual Solvents | Conforms to ICH Q3C | Headspace GC-MS | Ensures that residual solvents from the manufacturing process are below acceptable limits to prevent any potential toxicity or interference.[18][19] |

Diving Deeper into Purity Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a workhorse technique for assessing the chemical purity of pharmaceutical compounds.[9][20][21] It separates the main compound from any impurities based on their differential interactions with a stationary phase. The purity is typically reported as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Protocol: A Typical HPLC Purity Assay for Sotalol-d6 Hydrochloride

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where Sotalol has strong absorbance (e.g., 230 nm).[22]

-

Injection Volume: 10 µL.

-

Sample Preparation: A solution of Sotalol-d6 Hydrochloride is prepared in a suitable solvent (e.g., mobile phase) at a known concentration.

-

Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed to determine the area percentage of the main peak.

Isotopic Purity by Mass Spectrometry: For a deuterated standard, isotopic purity is as crucial as chemical purity. It refers to the percentage of the labeled compound that contains the desired number of deuterium atoms.[13] Mass spectrometry is the definitive technique for this measurement.[13][15][16][23] The analysis involves comparing the intensity of the mass spectral peak for the fully deuterated compound (d6) to the intensities of the peaks for the unlabeled (d0) and partially deuterated (d1-d5) species.[16]

Diagram: Workflow for Isotopic Purity Determination by Mass Spectrometry

Caption: A simplified workflow for determining the isotopic purity of Sotalol-d6 Hydrochloride using mass spectrometry.

Water Content by Karl Fischer Titration: The presence of water can affect the accurate weighing of a reference standard and can also contribute to its degradation over time.[24] Karl Fischer titration is the gold standard method for determining the water content in pharmaceuticals.[24][25][26][27][28] This technique is highly specific for water and can accurately measure even trace amounts.[25]

Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (GC-MS): The manufacturing process of any pharmaceutical compound may involve the use of various organic solvents. It is crucial to ensure that these solvents are removed to levels that are considered safe.[19][29] The International Council for Harmonisation (ICH) has established guidelines (Q3C) that classify residual solvents based on their toxicity and set permissible daily exposure limits.[18][19][29][30] Headspace GC-MS is the most common technique for the analysis of residual solvents.

Section 3: Assay and Content

While purity determines the proportion of the desired compound relative to impurities, the assay or content value provides an absolute measure of the amount of the active substance in the material. This is often determined by a quantitative analytical method and is crucial for preparing accurate standard solutions.

| Parameter | Typical Specification | Analytical Technique(s) | Significance for the Researcher |

| Assay (on as-is basis) | 98.0% - 102.0% | Titration, qNMR, or HPLC | Provides the most accurate value for the amount of Sotalol-d6 Hydrochloride in the material, accounting for impurities and water content. |

Quantitative NMR (qNMR): qNMR is an absolute quantification method that can determine the concentration of a substance without the need for a separate reference standard of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

The Self-Validating System: How the Data Interlinks

The trustworthiness of a Certificate of Analysis lies in the consistency and coherence of the data presented. The various analytical results should be mutually supportive. For instance, a high chemical purity by HPLC, high isotopic purity by MS, low water content by Karl Fischer, and low residual solvents by GC should all contribute to a high assay value. Any significant discrepancy between these values should be a red flag for the researcher and may warrant further investigation or communication with the supplier.

Conclusion: Empowering Confident Research

The Certificate of Analysis for Sotalol-d6 Hydrochloride is a rich source of scientific information that goes far beyond a simple pass/fail statement. For the discerning researcher, scientist, or drug development professional, a thorough understanding of the analytical techniques and the significance of each parameter is essential for ensuring the quality and reliability of their experimental data. By critically interpreting the CoA, researchers can confidently prepare accurate standard solutions, develop robust analytical methods, and ultimately contribute to the generation of high-quality, reproducible scientific results. This guide serves as a foundational resource to empower such critical evaluation and foster a deeper appreciation for the science behind the standard.

References

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed . Available at: [Link]

-

Karl Fischer Titration: The Gold Standard For Water Content Analysis | GMP Insiders . Available at: [Link]

-

Analysis of Residual Solvents According to the New ICH Q3C Guideline - Shimadzu . Available at: [Link]

-

Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC - NIH . Available at: [Link]

-

Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines . Available at: [Link]

-

Impurities: Guideline for Residual Solvents Q3C(R8) - ICH . Available at: [Link]

-

ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA) . Available at: [Link]

-

A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations | American Pharmaceutical Review . Available at: [Link]

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF - ResearchGate . Available at: [Link]

-

ICH Q3C: New Version of the Guideline for Residual Solvents published - ECA Academy . Available at: [Link]

-

impurities: guideline for residual solvents q3c(r6) - ICH . Available at: [Link]

-

Water Determination by Karl Fischer - Eurofins Scientific . Available at: [Link]

-

Determination of Water content in Pharmaceuticals by Karl Fischer Titration method . Available at: [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS - Almac . Available at: [Link]

-

Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) - Study Mind . Available at: [Link]

-

Reference Standards and Certificates of Analysis (CoAs) – life science compliance consulting - PharmaRegulatory.in . Available at: [Link]

-

What Is Isotope Dilution Mass Spectrometry? - Chemistry For Everyone - YouTube . Available at: [Link]

-

Hydrogen (Proton, Deuterium and Tritium) NMR . Available at: [Link]

-

Quality Control Essentials for Deuterated Drug APIs - Isotope Science / Alfa Chemistry . Available at: [Link]

-

(?)-Sotalol hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com . Available at: [Link]

-

Methods for determining sotalol HCl: densitometric, fluorimetric, ?a. . Available at: [Link]

-

GMP Requirements for Certificates of Analysis (CoA) - ECA Academy . Available at: [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR - RSC Publishing . Available at: [Link]

-

Certificate of Analysis (CoA) in Pharma - Advent Chembio . Available at: [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. . Available at: [Link]

-

On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds - Semantic Scholar . Available at: [Link]

-

Annex 4 - World Health Organization (WHO) . Available at: [Link]

-

Certificate of analysis - FAQs Home - EDQM FAQs . Available at: [Link]

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. . Available at: [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) . Available at: [Link]

-

[Determination of sotalol hydrochloride by reversed-phase high performance liquid chromatography] - PubMed . Available at: [Link]

-

Internal Standards for Quantitative LC-MS Bioanalysis | Request PDF - ResearchGate . Available at: [Link]

-

HPLC and LC-MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride - PubMed . Available at: [Link]

-

HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride - ResearchGate . Available at: [Link]

-

Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed . Available at: [Link]

-

Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services . Available at: [Link]

-

SPECTROPHOTOMETRIC METHODS FOR QUANTITATIVE DETERMINATION OF SOTALOL IN TABLETS Olena Maletska, Svitlana Vasyuk - Semantic Scholar . Available at: [Link]

-

Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed . Available at: [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace . Available at: [Link]

-

How to Read a Chemical Certificate of Analysis (COA) (23 min read) | Blog . Available at: [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube . Available at: [Link]

-

The International Pharmaceutical Excipients Council - Certificate of Analysis Guide - gmp-compliance.org . Available at: [Link]

-

Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs . Available at: [Link]

Sources

- 1. (?)-Sotalol hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 2. Certificate of Analysis (CoA) in Pharma | Advent [adventchembio.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. youtube.com [youtube.com]

- 6. Reference Standards and Certificates of Analysis (CoAs) â life science compliance consulting – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]

- 7. GMP Requirements for Certificates of Analysis (CoA) - ECA Academy [gmp-compliance.org]

- 8. documents.lgcstandards.com [documents.lgcstandards.com]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. studymind.co.uk [studymind.co.uk]

- 12. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]

- 13. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. almacgroup.com [almacgroup.com]

- 16. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (France) [shimadzu.fr]

- 19. database.ich.org [database.ich.org]

- 20. [Determination of sotalol hydrochloride by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. HPLC and LC-MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Methods for determining sotalol HCl: densitometric, fluorimetric, ?a. [wisdomlib.org]

- 23. researchgate.net [researchgate.net]

- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 25. gmpinsiders.com [gmpinsiders.com]

- 26. mt.com [mt.com]

- 27. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 28. Determination of Water content in Pharmaceuticals by Karl Fischer Titration method [kianshardanesh.com]

- 29. database.ich.org [database.ich.org]

- 30. ICH Q3C: New Version of the Guideline for Residual Solvents published - ECA Academy [gmp-compliance.org]

A Researcher's Guide to Sourcing and Utilizing Sotalol-d6 Hydrochloride as an Internal Standard in Quantitative Bioanalysis

An In-depth Technical Guide for Scientists and Drug Development Professionals

Executive Summary

In the landscape of modern bioanalysis, particularly within pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. Sotalol, a non-selective beta-blocker and Class III antiarrhythmic agent, is a frequently quantified compound in both clinical and preclinical settings.[1][2] This guide provides a comprehensive technical overview for researchers on the critical aspects of sourcing, evaluating, and implementing Sotalol-d6 Hydrochloride as an internal standard for the precise quantification of Sotalol in biological matrices using liquid chromatography-mass spectrometry (LC-MS).

The Foundational Role of Stable Isotope-Labeled Internal Standards

Quantitative bioanalysis by LC-MS is susceptible to variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument performance.[3] A stable isotope-labeled (SIL) internal standard is the gold standard for mitigating these variabilities.[3] Sotalol-d6 Hydrochloride, in which six hydrogen atoms are replaced with deuterium, is an ideal internal standard for Sotalol analysis.[4][5]

Core Principles of SIL Internal Standards:

-

Chemical and Physical Equivalence: A SIL standard co-elutes with the unlabeled analyte, ensuring that both compounds experience identical conditions throughout sample extraction, chromatography, and ionization.[6]

-

Mass Differentiation: The mass difference between the analyte and the SIL standard allows for their distinct detection by the mass spectrometer.

-